N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride
Overview
Description
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C17H26ClN5O2 and its molecular weight is 367.9 g/mol. The purity is usually 95%.
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Biological Activity
N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride (CAS No. 1257856-35-1) is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, pharmacological effects, and relevant studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 367.87 g/mol. The compound features a piperidine ring and a cyclopropyl group, which are significant for its biological activity.
Property | Value |
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Molecular Formula | C₁₇H₂₆ClN₅O₂ |
Molecular Weight | 367.87 g/mol |
CAS Number | 1257856-35-1 |
MDL Number | MFCD12028324 |
Research indicates that N-cyclopropyl derivatives often exhibit interactions with various biological targets, including receptors and enzymes involved in disease pathways. The specific mechanisms by which this compound exerts its effects are still under investigation but may involve modulation of neurotransmitter systems and inhibition of specific kinases.
Pharmacological Effects
- Antitumor Activity : Preliminary studies have shown that compounds similar to this compound can inhibit tumor growth in xenograft models. For instance, related compounds have been reported to exhibit IC50 values in the nanomolar range against various cancer cell lines .
- CNS Activity : Given its structural similarities to known psychoactive compounds, this compound may also interact with central nervous system (CNS) receptors. Compounds with tetrahydropyridine scaffolds have been noted for their potential as anxiolytics or antidepressants .
- Anti-inflammatory Properties : Some derivatives have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds related to N-cyclopropyl derivatives:
Study 1: Antitumor Efficacy
A study published in Journal of Medicinal Chemistry investigated a series of cyclopropyl-containing compounds for their antitumor properties. Among them, a compound structurally similar to N-cyclopropyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl] showed significant inhibition of tumor growth in vitro with an IC50 value of 15 nM against FGFR1 .
Study 2: CNS Effects
Research highlighted in Chemical Biology & Drug Design assessed the neuropharmacological effects of piperidine derivatives. The findings suggested that these compounds could modulate dopamine and serotonin receptors, indicating potential applications in treating mood disorders .
Study 3: Anti-inflammatory Activity
In a study focusing on inflammatory diseases, a related compound demonstrated the ability to reduce levels of TNF-alpha and IL-6 in animal models of arthritis . This suggests that N-cyclopropyl derivatives could be explored further for their therapeutic roles in inflammatory conditions.
Properties
IUPAC Name |
N-cyclopropyl-1-(1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carbonyl)piperidine-3-carboxamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2.ClH/c1-21-14-6-7-18-9-13(14)15(20-21)17(24)22-8-2-3-11(10-22)16(23)19-12-4-5-12;/h11-12,18H,2-10H2,1H3,(H,19,23);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZOPTKGTQCTKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)C(=O)N3CCCC(C3)C(=O)NC4CC4.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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